2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-13-8-7-10(18(20)21)9-12(13)17-16(19)11-5-4-6-14(23-2)15(11)24-3/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPFLJGPCVACTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-methoxy-5-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions to yield the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,3-dimethoxy-N-(2-methoxy-5-aminophenyl)benzamide.
Substitution: Formation of halogenated derivatives of the benzamide compound.
Scientific Research Applications
2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes.
Comparison with Similar Compounds
Structural Comparisons
Substituent Variations
- Target Compound : The 2,3-dimethoxybenzamide moiety and 5-nitro group on the phenyl ring distinguish it from simpler benzamides.
- 2-Chloro-N-(2-Methoxy-5-Nitrophenyl)Benzamide (CAS: 0814-0209): Replaces the 2,3-dimethoxy groups with a 2-chloro substituent, reducing molecular weight (306.7 g/mol) and logP (3.27) compared to the target compound .
- (S)-5-Bromo-2,3-Dimethoxy-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]Benzamide (FLB 457) : Features a bromo substituent and a pyrrolidinylmethyl group, enhancing dopamine D₂ receptor affinity. The bulky pyrrolidine moiety likely improves CNS penetration, unlike the nitro group in the target compound .
- 2,3-Dimethoxy-N-(Tetrazol-5-Yl)Benzamide : Substitutes the nitrophenyl group with a tetrazolyl ring, introducing ionizability and hydrogen-bonding capacity, which may favor oral anti-allergic activity .
Key Structural Differences
Physicochemical Properties
- logP and Solubility: The target compound’s nitro group increases polarity, likely reducing logP compared to FLB 457 (which has a lipophilic pyrrolidine group). The 2-chloro analog has a logP of 3.27, suggesting the target compound may have a lower logP due to additional methoxy groups . Tetrazolyl derivatives exhibit enhanced aqueous solubility due to ionizable tetrazole rings, whereas the nitro group in the target compound may limit solubility in non-polar solvents .
- In contrast, FLB 457’s pyrrolidine nitrogen enables stronger hydrogen bonding with dopamine receptors .
Pharmacological and Functional Differences
Receptor Affinity :
- FLB 457 and related antipsychotic benzamides show high dopamine D₂ receptor affinity due to optimal methoxy/bromo substituent positioning and pyrrolidine-mediated CNS penetration . The target compound’s nitro group, being electron-withdrawing, may reduce receptor binding compared to electron-donating groups like methoxy or bromo.
- Tetrazolyl derivatives (e.g., 2,3-dimethoxy-N-(tetrazol-5-yl)benzamide) exhibit anti-allergic activity, suggesting substituent-dependent diversification of biological targets .
- Behavioral and Side Effect Profiles: FLB 457 preferentially inhibits hyperactivity in animal models, indicating a lower risk of extrapyramidal side effects . The target compound’s nitro group may redirect its activity toward non-CNS pathways, such as antimicrobial or anti-inflammatory applications.
Biological Activity
2,3-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative notable for its unique arrangement of functional groups, which significantly influences its biological activity. This compound has been the subject of various studies due to its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features:
- Two methoxy groups : These enhance lipophilicity, improving cellular uptake.
- One nitro group : This can undergo bioreduction to form reactive intermediates that interact with cellular components.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Bioreduction of the nitro group : This process generates reactive intermediates that can modulate various signaling pathways involved in inflammation and cell proliferation.
- Enhanced lipophilicity : The methoxy groups facilitate better interaction with lipid membranes, enhancing the compound's overall bioavailability.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against several cancer types, indicating potent anticancer properties comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
This compound demonstrates a broad spectrum of antimicrobial activity:
- Effective against both Gram-positive and Gram-negative bacteria.
- Exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.
Comparative Analysis with Similar Compounds
A comparison table highlights the structural differences and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| 2,3-Dimethoxy-N-(4-nitrophenyl)benzamide | Nitro group at para position | Anticancer, antimicrobial | Different positioning affects reactivity |
| 2,3-Dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide | Methyl group instead of methoxy | Similar biological properties | Variation in side chain impacts solubility |
| 3,4-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | Methoxy groups at different positions | Anticancer potential | Different positioning alters interaction dynamics |
This table illustrates how variations in functional groups can significantly impact the biological properties of benzamide derivatives.
Case Studies and Research Findings
- Antiproliferative Studies : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth with IC50 values ranging from 1.2 µM to 5.3 µM across different lines such as MCF-7 and HEK293 .
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant antimicrobial activity against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide, and how do reaction conditions impact yield?
- The compound can be synthesized via amide coupling between 2,3-dimethoxybenzoic acid derivatives and 2-methoxy-5-nitroaniline. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides) and optimizing solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution . Temperature control (40–60°C) and stoichiometric ratios (1:1.2 for acid:amine) are critical to minimize side reactions like over-nitration or demethylation .
Q. What analytical techniques are used to confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR verify methoxy group positions and nitro/amide bond formation. Aromatic proton splitting patterns distinguish substituent regiochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] at m/z 377.1012 for CHNO).
- X-ray Crystallography: Resolves conformational details, such as dihedral angles between aromatic rings, critical for understanding steric effects .
- HPLC-PDA: Assesses purity (>95%) by detecting trace impurities from incomplete coupling or hydrolysis .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Enzyme Inhibition Assays: Test affinity for kinases or nitroreductases via fluorogenic substrates (e.g., NADH depletion monitored at 340 nm) .
- Cytotoxicity Screening: Use cancer cell lines (e.g., HeLa or MCF-7) with MTT assays to assess IC values. Include controls for nitro group reduction artifacts .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the regioselectivity of nitration in the precursor 2-methoxyaniline?
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals to identify electron-rich sites prone to nitration. Solvent effects (e.g., sulfuric acid) are simulated using the SMD model, revealing transition state energies for meta vs. para nitro placement . Experimental validation via N NMR isotopic tracing confirms computational predictions .
Q. What mechanistic insights explain the stability of the amide bond under varying pH conditions?
- Kinetic studies (pH 1–13) monitor hydrolysis rates via UV-Vis (amide bond cleavage at 220 nm). The electron-withdrawing nitro group stabilizes the amide resonance, reducing alkaline hydrolysis. Methoxy substituents hinder acid-catalyzed protonation at the carbonyl oxygen, as shown by Arrhenius plots (E ≈ 85 kJ/mol) .
Q. How do substituent electronic effects influence its fluorescence quenching properties?
- Time-resolved fluorescence spectroscopy (λ = 280 nm) correlates nitro and methoxy group positions with quenching efficiency. The nitro group’s -M effect reduces electron density in the benzamide ring, decreasing quantum yield (Φ < 0.1). Solvatochromic shifts in DMSO vs. water further validate intramolecular charge transfer .
Q. What strategies mitigate polymorphism during crystallization, and how does polymorphism affect bioavailability?
- Polymorph screening uses solvent-antisolvent diffusion (e.g., ethanol/water) with additives (e.g., polymers) to stabilize Form I vs. Form II. Differential Scanning Calorimetry (DSC) identifies melting point variations (ΔT ≈ 10°C). Dissolution studies in simulated gastric fluid show Form I’s 2.5× higher solubility, critical for in vivo absorption .
Methodological Considerations
- Contradiction Resolution: Discrepancies in reported biological activity (e.g., conflicting IC values) may arise from assay conditions (e.g., DMSO concentration affecting cell permeability). Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data Reproducibility: Document reaction atmospheres (N vs. air) to prevent nitro group reduction. Share raw spectral data (e.g., NMR FID files) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
